molecular formula C20H19NO2 B455368 8-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid CAS No. 445260-05-9

8-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid

Cat. No. B455368
M. Wt: 305.4g/mol
InChI Key: DSSSLXJJOHREEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“8-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid” is a chemical compound with the molecular formula C20H19NO2 and a molecular weight of 305.37 . It is used for proteomics research applications .


Synthesis Analysis

The synthesis of quinoline and its derivatives has been extensively studied. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .

Scientific Research Applications

Metal Ion Extraction

Quinoline-2-carboxylic acids, including derivatives with substituents similar to 8-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid, have been utilized in the field of material science. Specifically, these compounds, when grafted onto styrene-divinylbenzene polymers, demonstrate a remarkable ability to extract metal ions from aqueous solutions, particularly at low pH values. The structure, particularly the substituents on the quinoline ring, plays a crucial role in determining the selectivity for specific metal ions. For instance, derivatives with a phenacyloxy group in the 8-position of the quinoline ring show a high preference for cadmium ions, proving useful in removing cadmium from phosphoric acid solutions (Moberg et al., 1990).

Analytical Chemistry

In analytical chemistry, derivatives of 8-quinolinol, including those with methyl groups at the 2-position, have been studied for their oxidation behavior with vanadium(V) in sulfuric acid. This study underscores the importance of substitutions at the 8-position of the quinoline molecule, offering insights into analytical applications and the behavior of these compounds in various chemical reactions (Assamoi et al., 1988).

Synthesis of Quinoline Derivatives

In the realm of organic synthesis, the creation of various quinoline derivatives, including 2-alkyl-8-quinoline carboxylic acids, has been explored. These studies provide methodologies for synthesizing these compounds efficiently, which could be applicable for creating derivatives of 8-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid for various applications (Li et al., 2002).

Oligoamide Foldamers

Quinoline-derived oligoamides have been designed and synthesized, demonstrating unique helical structures. These structures, characterized by X-ray diffraction and NMR, indicate the potential of such derivatives in creating structured, functional materials. The stability and specific conformations of these oligoamides make them interesting for further studies and applications (Jiang et al., 2003).

Antimicrobial Activity

Some quinoline derivatives have shown promise in antimicrobial applications. For instance, certain synthesized quinoline derivatives have been evaluated for their antimicrobial activity against different microbial strains, demonstrating potential for use in medical or biological applications (Kumar & Kumar, 2021).

properties

IUPAC Name

8-methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2/c1-3-5-14-8-10-15(11-9-14)18-12-17(20(22)23)16-7-4-6-13(2)19(16)21-18/h4,6-12H,3,5H2,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSSSLXJJOHREEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.